2-Bromo-4-ethylfuran
Description
2-Bromo-4-ethylfuran is a halogenated furan derivative characterized by a bromine atom at the 2-position and an ethyl group at the 4-position of the furan ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the ethyl group contributes to lipophilicity, influencing its pharmacokinetic behavior in biological systems. Its synthesis typically involves bromination of 4-ethylfuran or functionalization of pre-halogenated furan scaffolds .
Properties
Molecular Formula |
C6H7BrO |
|---|---|
Molecular Weight |
175.02 g/mol |
IUPAC Name |
2-bromo-4-ethylfuran |
InChI |
InChI=1S/C6H7BrO/c1-2-5-3-6(7)8-4-5/h3-4H,2H2,1H3 |
InChI Key |
XMZTWOUFCRJBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylfuran typically involves the bromination of 4-ethylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-ethylfuran are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form 4-ethylfuran under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Ethylfuran.
Scientific Research Applications
2-Bromo-4-ethylfuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylfuran is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the furan ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The furan ring’s aromaticity allows it to undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues in Halogenated Furan Derivatives
Table 1: Comparison of 2-Bromo-4-ethylfuran with Other Halogenated Furans
| Compound Name | Structural Features | Key Differences | Applications | Reference |
|---|---|---|---|---|
| 2-Bromo-4-ethylfuran | Bromine (2), ethyl (4) on furan | Balanced reactivity and lipophilicity | Intermediate in drug synthesis | |
| 2-Bromo-5-(bromomethyl)furan | Bromine (2), bromomethyl (5) on furan | Higher electrophilicity due to dual Br | Polymer cross-linking agent | |
| 3-Bromofuran | Bromine (3) on furan | Altered regioselectivity in reactions | Limited biological activity | |
| 5-Bromofurfural | Bromine (5), aldehyde (2) on furan | Aldehyde group enables oxidation | Flavoring agent synthesis |
Key Findings :
- Substituent Position : The position of bromine and alkyl/functional groups significantly alters reactivity. For example, 3-Bromofuran lacks the steric hindrance of 2-Bromo-4-ethylfuran, making it less selective in substitution reactions .
- Functional Groups : 5-Bromofurfural’s aldehyde group enables its use in condensation reactions, whereas 2-Bromo-4-ethylfuran is preferred for Suzuki-Miyaura couplings due to its stable ethyl group .
Comparison with Substituted Phenyl and Benzofuran Derivatives
Table 2: Comparison with Brominated Aromatic Compounds
| Compound Name | Structural Features | Biological Activity | Unique Features | Reference |
|---|---|---|---|---|
| 2-Bromo-4-ethylfuran | Furan core, Br (2), ethyl (4) | Moderate antimicrobial activity | Synergistic electronic effects | |
| Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate | Benzofuran core, Br (5), ester groups | Anticancer potential | Enhanced solubility due to ester groups | |
| 2-Bromo-4-ethylbenzonitrile | Phenyl core, Br (2), ethyl (4), nitrile | Herbicidal activity | Nitrile group increases polarity | |
| Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate | Benzofuran core, Br (6), ethyl (5) | Anti-inflammatory activity | Carboxylate improves bioavailability |
Key Findings :
- Core Structure : Benzofuran derivatives (e.g., Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate) exhibit higher biological activity due to extended conjugation, whereas 2-Bromo-4-ethylfuran’s simpler furan ring favors synthetic versatility .
- Functional Group Impact : The nitrile group in 2-Bromo-4-ethylbenzonitrile enhances herbicidal activity but reduces lipophilicity compared to 2-Bromo-4-ethylfuran .
Halogenation Patterns and Reactivity
Table 3: Influence of Halogen and Substituent Positioning
Key Findings :
- Electron-Withdrawing Groups: Compounds like 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone exhibit superior electrophilicity compared to 2-Bromo-4-ethylfuran, but their complexity limits large-scale synthesis .
- Steric Effects : The ethyl group in 2-Bromo-4-ethylfuran provides steric shielding, reducing unwanted side reactions in nucleophilic substitutions .
Biological Activity
2-Bromo-4-ethylfuran is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
2-Bromo-4-ethylfuran has the molecular formula and a molecular weight of approximately 189.03 g/mol. Its structure features a furan ring substituted with a bromine atom and an ethyl group, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of 2-Bromo-4-ethylfuran may be linked to its ability to induce oxidative stress and apoptosis in various cell types. The following mechanisms have been identified:
- Induction of Apoptosis : Similar to other brominated furan derivatives, 2-Bromo-4-ethylfuran may promote apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and lead to caspase activation .
- Antimicrobial Activity : Preliminary studies suggest that compounds related to 2-Bromo-4-ethylfuran exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 16 to 64 µg/mL .
Cytotoxicity Studies
A series of cytotoxicity assays conducted on human cancer cell lines revealed that 2-Bromo-4-ethylfuran exhibits significant cytotoxic effects. The compound was tested against several cancer cell lines, including K562 (chronic myeloid leukemia) and MOLT-4 (acute lymphoblastic leukemia) cells. Results indicated that treatment with 2-Bromo-4-ethylfuran resulted in:
- A dose-dependent increase in cell death.
- Activation of caspases 3 and 7, which are critical markers for apoptosis .
Antimicrobial Studies
In antimicrobial assays, the compound demonstrated activity against various bacterial strains. The following table summarizes the MIC values observed for related furan derivatives:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Bromo-4-ethylfuran | 32 | Staphylococcus aureus |
| Related Compound A | 16 | Escherichia coli |
| Related Compound B | 64 | Pseudomonas aeruginosa |
Case Studies
-
Case Study on Apoptotic Mechanisms :
In a study by Liu et al., it was shown that brominated furan derivatives induce apoptosis through ROS generation, leading to mitochondrial dysfunction. This study highlighted the role of mitochondrial membrane potential changes and cytochrome C release as critical events in the apoptotic pathway triggered by these compounds . -
Antimicrobial Efficacy :
A comparative analysis of various furan derivatives, including 2-Bromo-4-ethylfuran, demonstrated notable antibacterial effects against clinical strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
